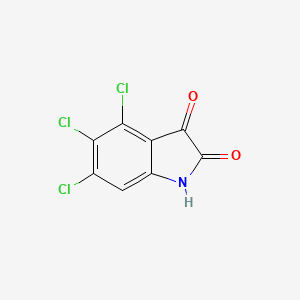
4,5,6-Trichloroisatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trichloroisatin is a chlorinated derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. The presence of three chlorine atoms at positions 4, 5, and 6 on the isatin ring significantly alters its chemical properties and reactivity, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
4,5,6-Trichloroisatin can be synthesized through several methods. One common approach involves the chlorination of isatin using chlorine gas in the presence of a suitable catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions. Another method involves the use of trichloroacetic acid as a chlorinating agent, which reacts with isatin under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
4,5,6-Trichloroisatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichlorinated derivatives of isatin.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the isatin ring can be substituted with other nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Trichlorinated derivatives of isatin.
Reduction: Amino derivatives of isatin.
Substitution: Various substituted isatin derivatives, depending on the nucleophile used.
科学的研究の応用
4,5,6-Trichloroisatin has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,5,6-Trichloroisatin involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also induce oxidative stress in cells, contributing to its cytotoxic effects.
類似化合物との比較
4,5,6-Trichloroisatin can be compared with other chlorinated isatin derivatives, such as 4,5-Dichloroisatin and 5,6-Dichloroisatin. While all these compounds share similar core structures, the number and position of chlorine atoms significantly influence their chemical reactivity and biological activity. For example, this compound exhibits higher reactivity in nucleophilic substitution reactions compared to its dichlorinated counterparts due to the increased electron-withdrawing effect of the additional chlorine atom.
List of Similar Compounds
- 4,5-Dichloroisatin
- 5,6-Dichloroisatin
- 4,6-Dichloroisatin
- 5-Chloroisatin
特性
分子式 |
C8H2Cl3NO2 |
|---|---|
分子量 |
250.5 g/mol |
IUPAC名 |
4,5,6-trichloro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2Cl3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14) |
InChIキー |
GPPVSDGBMRDXDG-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


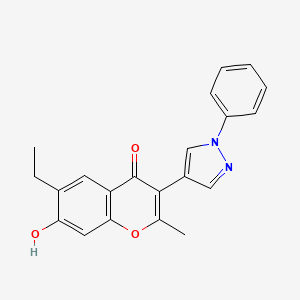

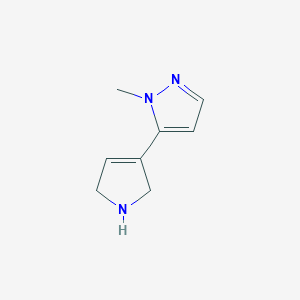
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
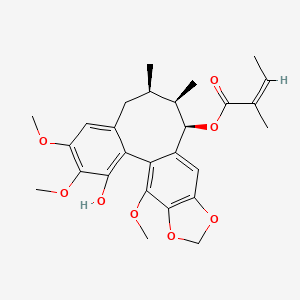

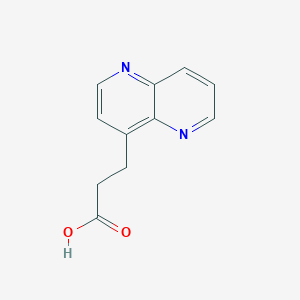


![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
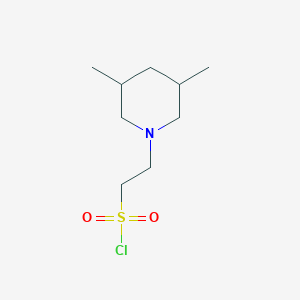

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
